
MoexiprilMethylEsterAnalogHydrochlorideSalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MoexiprilMethylEsterAnalogHydrochlorideSalt is a biochemical compound used primarily in research. It is a derivative of Moexipril, which is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. Moexipril is commonly used to treat high blood pressure by relaxing blood vessels and reducing the workload on the heart .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MoexiprilMethylEsterAnalogHydrochlorideSalt involves multiple steps, starting from the base compound Moexipril. The process typically includes esterification and subsequent conversion to the hydrochloride salt form. Specific reaction conditions such as temperature, pH, and solvents used can vary, but common reagents include methanol and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
MoexiprilMethylEsterAnalogHydrochlorideSalt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
MoexiprilMethylEsterAnalogHydrochlorideSalt has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical methods like HPLC.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for potential therapeutic uses beyond hypertension, such as in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays
Mechanism of Action
MoexiprilMethylEsterAnalogHydrochlorideSalt acts as a prodrug for Moexiprilat, which inhibits ACE. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing levels of angiotensin II, the compound helps to relax blood vessels, lower blood pressure, and reduce the secretion of aldosterone .
Comparison with Similar Compounds
Similar Compounds
Enalapril: Another ACE inhibitor used to treat hypertension.
Lisinopril: A widely used ACE inhibitor with similar mechanisms of action.
Ramipril: Known for its long-lasting effects in blood pressure management
Uniqueness
MoexiprilMethylEsterAnalogHydrochlorideSalt is unique due to its specific ester analog form, which may offer different pharmacokinetic properties compared to other ACE inhibitors. This uniqueness can be leveraged in research to explore new therapeutic potentials and improve drug formulations .
Properties
Molecular Formula |
C26H33ClN2O7 |
|---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
6,7-dimethoxy-2-[2-[(1-methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C26H32N2O7.ClH/c1-16(27-20(26(32)35-4)11-10-17-8-6-5-7-9-17)24(29)28-15-19-14-23(34-3)22(33-2)13-18(19)12-21(28)25(30)31;/h5-9,13-14,16,20-21,27H,10-12,15H2,1-4H3,(H,30,31);1H |
InChI Key |
QGAMJBPJKREJGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290773.png)
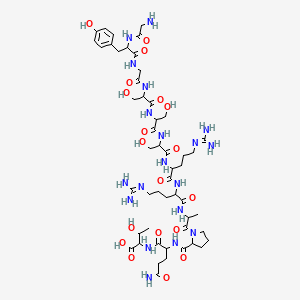
![N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide](/img/structure/B12290793.png)
![{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)
![Butanedioic acid, 1-[4-(acetylamino)phenyl] ester](/img/structure/B12290815.png)

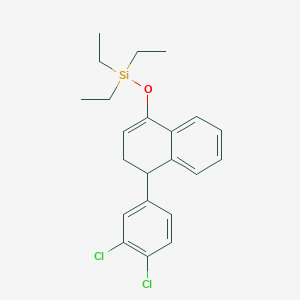
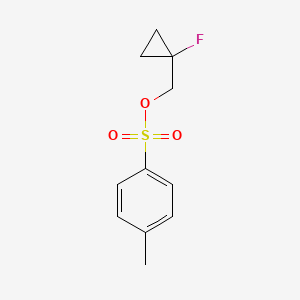
![tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate](/img/structure/B12290838.png)
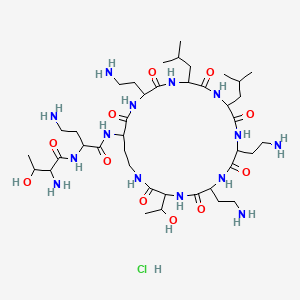
![Tert-butyl 3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B12290847.png)
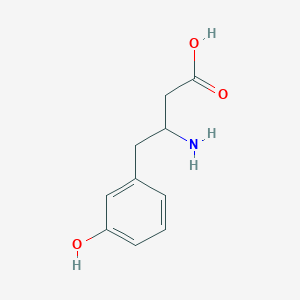
![[6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate](/img/structure/B12290868.png)

